Nardoguaianone J
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Overview
Description
Nardoguaianone J is a natural product found in Valeriana jatamansi and Nardostachys jatamansi with data available.
Scientific Research Applications
Guaiane-Type Compounds
Nardoguaianone J is identified as a guaiane-type compound isolated from Nardostachys chinensis roots. Its structure, including absolute configurations, was determined through spectral means and comparison of CD spectra (Tanitsu, Takaya, Akasaka, Niwa, & Oshima, 2002).
Antinociceptive and Antimalarial Activities
This compound, along with other guaianoids, was studied for antinociceptive activities using the formalin test. Nardoguaianone A and D demonstrated activity in reducing pain induced by formalin injection (Takaya, Takeuji, Akasaka, Nakagawasai, Tadano, Kisara, Kim, Wataya, Niwa, & Oshima, 2000).
Anti-Tumor Potential
Nardoguaianone L, closely related to this compound, showed potential as an anti-pancreatic cancer agent. It inhibited colony formation and cell migration in SW1990 cells, and induced cell apoptosis. This study indicates its role in regulating the MET/PTEN/TGF-β pathway (Sang, Zheng, Ma, Wang, Wang, Chai, Eshbakova, & Yang, 2022).
Enhancement of Serotonin Transporter Activity
Research on isonardosinane-type sesquiterpenoids, which include this compound, revealed their significant role in enhancing serotonin transporter (SERT) activity. This suggests potential implications for mood regulation and neurological effects (Wang, Dong, Zheng, Zhang, Deng, Chen, Zhu, Wu, & Xu, 2019).
Chemotherapy Enhancement
Nardoguaianone L, another guaiane-type sesquiterpenoid similar to this compound, was found to enhance the efficacy of gemcitabine chemotherapy in treating pancreatic cancer. This synergistic effect was observed in SW1990 cells, suggesting a potential combination therapy approach (Zheng, Ma, Lu, Chai, Naghavi, Ma, Sang, & Yang, 2022).
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3R,8R)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4,17)14-12(8-11)10(3)7-13(14)16/h8-10,17H,5-7H2,1-4H3/t10-,15-/m1/s1 |
InChI Key |
FTRAYGSWEQETHN-MEBBXXQBSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C1C=C(CC[C@@]2(C)O)C(C)C |
SMILES |
CC1CC(=O)C2=C1C=C(CCC2(C)O)C(C)C |
Canonical SMILES |
CC1CC(=O)C2=C1C=C(CCC2(C)O)C(C)C |
Synonyms |
nardoguaianone J |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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